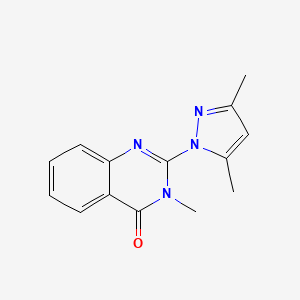

2-(3,5-Dimethylpyrazol-1-yl)-3-methylquinazolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(3,5-Dimethylpyrazol-1-yl)-3-methylquinazolin-4-one” is a derivative of 3,5-Dimethylpyrazole . It is of interest for synthesis and studies of the complexes having both nontrivial magnetic properties and biological activity . The benzimidazole derivatives possess a broad range of pharmacological properties .

Synthesis Analysis

The synthesis of this compound involves the use of ethanol (rectificate), CuCl 2 ⋅2H 2 O, and CuBr 2 (both latter analytical grade). All reagents were used as received. 2- (3,5-Dimethylpyrazol-1-yl)benzimidazole was synthesized using a procedure close to that described earlier . A series of 2- (3,5-dimethylpyrazol-1-yl)ethylseleno derivatives has also been synthesized .Molecular Structure Analysis

The molecular structure of the compound is determined by X-ray structure analysis . The compounds are characterized by IR spectroscopy, X-ray diffraction analysis, and static magnetic susceptibility .Chemical Reactions Analysis

New coordination compounds of copper (II) halides with 2- (3,5-dimethylpyrazol-1-yl)benzimidazole (L) are synthesized: CuLCl 2 ( I ), [CuL 2 Cl]Cl⋅H 2 O⋅C 2 H 5 OH ( II ), and CuLBr 2 ( III ) . The catalytic reaction proceeds through a selenoxide intermediate, identified by 77 Se { 1 H} NMR spectroscopy .Physical And Chemical Properties Analysis

The compounds are characterized by IR spectroscopy, X-ray diffraction analysis, and static magnetic susceptibility . The crystalline structure of one compound was completely determined by single-crystal X-ray diffraction at 111 K and room temperature together with the isobaric thermal expansion .Mecanismo De Acción

The copper (II) chloride complexes with the benzimidazole derivatives imitate the activity of superoxide dismutase (SOD), which is one of the main enzymes of the antioxidant system . Metalloenzymes (among which Cu,Zn-SOD is the most reactive) catalyze the dismutation of superoxide radical anions and decrease the probability of formation of more reactive singlet oxygen .

Safety and Hazards

The safety data sheet for a similar compound, 2-Chloro-6- (3,5-dimethylpyrazol-1-yl)pyridine, suggests that it is for R&D use only and not for medicinal, household or other use . In case of accidental exposure, it recommends moving the victim into fresh air, washing off with soap and plenty of water, and consulting a doctor .

Propiedades

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)-3-methylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O/c1-9-8-10(2)18(16-9)14-15-12-7-5-4-6-11(12)13(19)17(14)3/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDJXLYVBWNKNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=CC=CC=C3C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,3-Dimethoxyphenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2600793.png)

![N-[4-(2,2-Difluoroethyl)-2,3-dihydro-1,4-benzothiazin-6-yl]prop-2-enamide](/img/structure/B2600794.png)

![1-(4-Methoxyphenyl)-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one](/img/structure/B2600795.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2600801.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2600804.png)

![3-[(benzyloxy)methyl]-1-methyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2600810.png)

![5''-(4'-Amino-[1,1'-biphenyl]-4-yl)-[1,1':4',1'':3'',1''':4''',1''''-quinquephenyl]-4,4''''-diamine](/img/structure/B2600813.png)